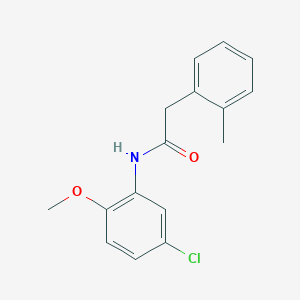![molecular formula C16H23NO B245854 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol is not yet fully understood. However, it has been suggested that the compound acts by inhibiting specific enzymes involved in cell growth and proliferation, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol in lab experiments is its high purity, which can be achieved through careful purification steps. Additionally, the compound has a well-defined chemical structure, making it easier to study its mechanism of action. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to improve the synthesis method of this compound, leading to higher yields and lower costs.
Synthesis Methods
The synthesis of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol involves a multistep process that includes the reaction of benzylamine with isopropylmagnesium bromide, followed by the addition of 2-methyl-3-butyn-2-ol and further purification steps. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Scientific Research Applications
The unique chemical structure of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol makes it a promising candidate for various scientific research applications. One of the significant applications of this compound is in the development of new drugs, as it has been shown to exhibit antitumor and anticancer properties. Additionally, it has been used as a ligand in catalysts for organic synthesis and as a building block for the synthesis of other complex molecules.
properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C16H23NO/c1-14(2)17(12-8-11-16(3,4)18)13-15-9-6-5-7-10-15/h5-7,9-10,14,18H,12-13H2,1-4H3 |
InChI Key |
HATURAWECLAASR-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)




![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)







